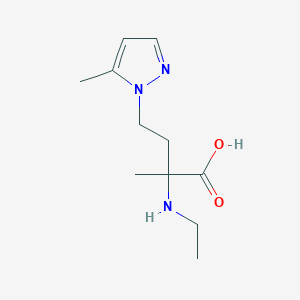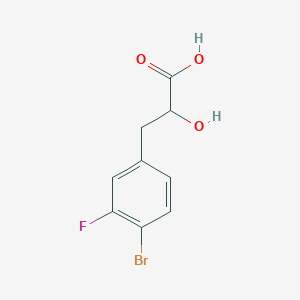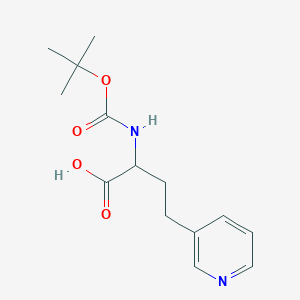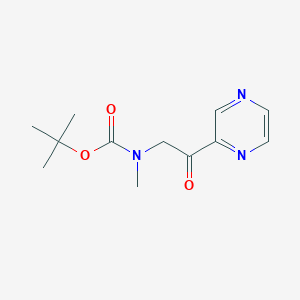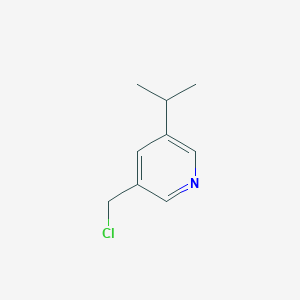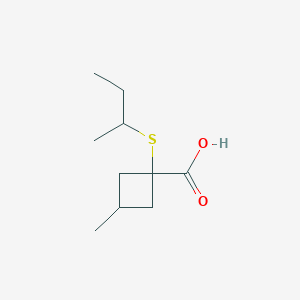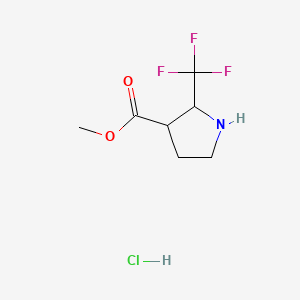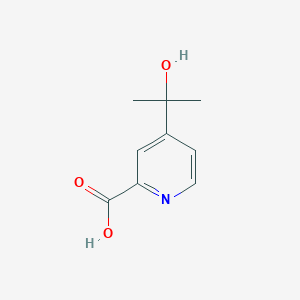
4-(2-Hydroxypropan-2-YL)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropan-2-yl)picolinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, which is a pyridinecarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with isopropanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxypropan-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Oxopropan-2-yl)picolinic acid.
Reduction: Formation of 4-(2-Hydroxypropan-2-yl)picolinyl alcohol.
Substitution: Formation of various substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropan-2-yl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxypropan-2-yl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc transport and enzyme inhibition.
Nicotinic acid: Another pyridinecarboxylic acid with distinct biological activities, including its use as a vitamin (niacin).
Isonicotinic acid: Similar structure but different functional properties, used in the synthesis of pharmaceuticals.
Uniqueness
4-(2-Hydroxypropan-2-yl)picolinic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a ligand and its ability to interact with biological targets .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)6-3-4-10-7(5-6)8(11)12/h3-5,13H,1-2H3,(H,11,12) |
Clave InChI |
GZLPANPPXPXHDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NC=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


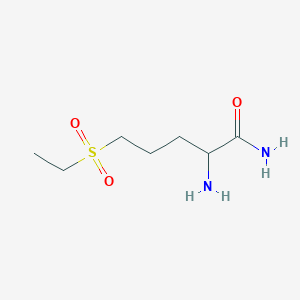
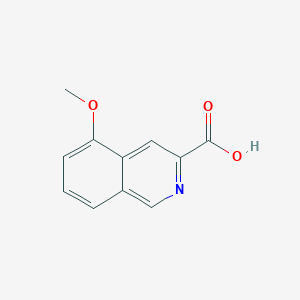
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
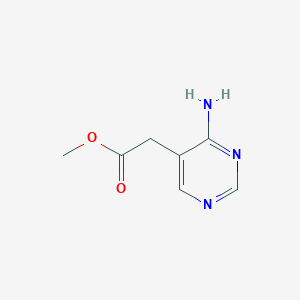
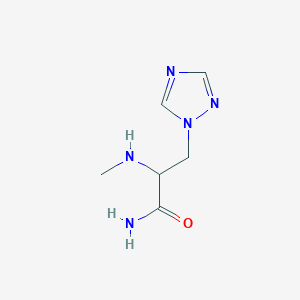
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
